Rhamnetin

Catalog No.
S626026
CAS No.
90-19-7
M.F
C16H12O7
M. Wt
316.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rhamnetin

CAS Number

90-19-7

Product Name

Rhamnetin

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxychromen-4-one

Molecular Formula

C16H12O7

Molecular Weight

316.26 g/mol

InChI

InChI=1S/C16H12O7/c1-22-8-5-11(19)13-12(6-8)23-16(15(21)14(13)20)7-2-3-9(17)10(18)4-7/h2-6,17-19,21H,1H3

InChI Key

JGUZGNYPMHHYRK-UHFFFAOYSA-N

Synonyms

3,3',4',5-Tetrahydroxy-7-methoxyflavone; 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-y-methoxy-4H-1-benzopyran-4-one

Canonical SMILES

COC1=CC(=C2C(=C1)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O)O

Rhamnetin is a naturally occurring flavonoid, specifically an O-methylated flavonol, characterized by its chemical structure: 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-4H-chromen-4-one. It can be isolated from various plant sources, including cloves and certain fruits. Rhamnetin is known for its antioxidant properties and has been studied for its potential therapeutic applications in various diseases, particularly due to its anti-inflammatory and antimicrobial activities .

, primarily involving oxidation and reduction processes. Notably, it can be oxidized in both neutral and alkaline solutions. In neutral/acidic conditions, rhamnetin experiences a two-electron and two-proton oxidation, while in alkaline conditions, it involves a one-electron oxidation process . The oxidative stability of rhamnetin is crucial for its biological activity and therapeutic potential.

Rhamnetin exhibits significant biological activities:

  • Antioxidant Activity: It acts as a potent antioxidant, combating oxidative stress by scavenging free radicals.
  • Anti-inflammatory Effects: Rhamnetin has been shown to inhibit the production of pro-inflammatory cytokines and nitric oxide in various cell models. For instance, it reduced nitric oxide production by up to 95.7% at higher concentrations in LPS-stimulated macrophages .
  • Antimicrobial Properties: Rhamnetin demonstrates antibacterial effects against pathogens such as Escherichia coli and Mycobacterium tuberculosis, making it a candidate for treating infections .

Rhamnetin can be synthesized through several methods:

  • Natural Extraction: Isolated from plants like cloves or other flavonoid-rich sources.
  • Chemical Synthesis: Synthetic routes often involve methylation of quercetin at the 7-position using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.
  • Biotechnological Approaches: Utilizing microbial fermentation or plant cell cultures to produce rhamnetin through bioconversion processes.

These methods allow for the production of rhamnetin in various purities and yields depending on the desired application .

Rhamnetin has diverse applications across several fields:

  • Pharmaceuticals: Due to its anti-inflammatory and antimicrobial properties, rhamnetin is being investigated for potential use in treating infections and inflammatory diseases.
  • Nutraceuticals: As a dietary supplement, rhamnetin contributes to health benefits related to oxidative stress reduction.
  • Cosmetics: Its antioxidant properties make it suitable for inclusion in skincare products aimed at combating skin aging and damage.

Research indicates that rhamnetin interacts with various biological targets:

  • MAPK Pathway: Rhamnetin inhibits the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, which are critical in mediating inflammatory responses .
  • Cytokine Production: It has been shown to reduce levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) in macrophages stimulated by pathogens .

These interactions highlight rhamnetin's potential as a therapeutic agent in inflammatory conditions.

Rhamnetin shares structural similarities with several other flavonoids. Below is a comparison with notable compounds:

CompoundStructure CharacteristicsUnique Features
Quercetin3,5,7-trihydroxyflavoneMore hydroxyl groups; broader antioxidant activity
IsorhamnetinO-methylated at position 3′ of ring BDifferent receptor interactions due to methylation
Tamarixetin3,5,7-trihydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-oneSimilar anti-inflammatory effects but different source
Kaempferol3,5,7-trihydroxyflavone without methoxy groupStronger antibacterial activity compared to rhamnetin
Luteolin3′,4′,5-trihydroxyflavonePotent anti-inflammatory effects; different bioavailability

Rhamnetin's unique O-methylation at position 7 distinguishes it from these similar compounds, influencing its biological activity and therapeutic potential.

XLogP3

1.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

316.05830272 g/mol

Monoisotopic Mass

316.05830272 g/mol

Heavy Atom Count

23

Melting Point

295.0 °C

UNII

71803L5F4S

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 41 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 39 of 41 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

90-19-7

Metabolism Metabolites

Rhamnetin has known human metabolites that include (2S,3S,4S,5R)-6-[2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid.

Wikipedia

Rhamnetin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Modify: 2023-08-15

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